molecular formula C21H27BO3 B2735647 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246677-40-5

2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2735647
CAS No.: 2246677-40-5
M. Wt: 338.25
InChI Key: WHXKCWJSGXSQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core. The phenyl ring is substituted with a (2-ethylphenoxy)methyl group, which introduces steric bulk and lipophilicity. This compound is used as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate group’s reactivity. Its synthesis likely involves etherification of a phenolic precursor followed by boronate ester formation . Commercial availability (e.g., CymitQuimica) indicates its utility in pharmaceutical and materials research .

Properties

IUPAC Name

2-[2-[(2-ethylphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-6-16-11-8-10-14-19(16)23-15-17-12-7-9-13-18(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXKCWJSGXSQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

A seminal method involves nickel-catalyzed borylation of silyloxyarenes, as reported by Martin et al.. The reaction utilizes a Ni(acac)₂/IPrMe- HCl catalyst system with bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C. Key steps include:

  • Oxidative Addition : Ni(0) inserts into the C–O bond of the silyloxyarene.
  • Transmetallation : B₂pin₂ transfers a boron moiety to the nickel center.
  • Reductive Elimination : The boronated product is released, regenerating the Ni(0) catalyst.

Optimization Data (Table 2-1):

Entry Ligand Base Solvent Yield (%)
1 IPrMe- HCl K₃PO₄ THF 89
2 None K₃PO₄ THF <10
3 IPrMe- HCl Cs₂CO₃ Toluene 72

Optimal conditions: 10 mol% Ni(acac)₂, 12 mol% IPrMe- HCl, 1.5 equiv B₂pin₂, and K₃PO₄ in THF at 80°C for 24 h.

Substrate Preparation

The precursor 2-((2-ethylphenoxy)methyl)phenol is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether. This step enhances electrophilicity at the C–O bond, facilitating nickel insertion.

Alternative Synthetic Routes

Palladium-Catalyzed Miyaura Borylation

Though less effective for sterically hindered substrates, palladium-based methods remain viable. A brominated precursor, 2-((2-ethylphenoxy)methyl)bromobenzene , reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 100°C. Yields typically range from 50–70%, limited by competing protodeboronation.

Radical Borylation Approaches

Electrochemical or photoredox methods enable borylation under mild conditions. For example, aryl iodide precursors undergo single-electron transfer (SET) with B₂pin₂ mediated by a ruthenium photocatalyst. However, these methods are less explored for benzyl ether derivatives.

Experimental Procedures

Nickel-Catalyzed Protocol

  • Silyl Ether Synthesis :

    • Dissolve 2-((2-ethylphenoxy)methyl)phenol (1.0 equiv) and imidazole (2.5 equiv) in dichloromethane.
    • Add TBDMSCl (1.2 equiv) dropwise, stir at 25°C for 12 h.
    • Purify via silica gel chromatography (hexane/EtOAc 9:1).
  • Borylation Reaction :

    • Combine silyl ether (1.0 equiv), Ni(acac)₂ (10 mol%), IPrMe- HCl (12 mol%), B₂pin₂ (1.5 equiv), and K₃PO₄ (2.0 equiv) in anhydrous THF.
    • Heat at 80°C under N₂ for 24 h.
    • Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.
    • Purify by flash chromatography (hexane/EtOAc 4:1).

Yield : 85–89%.

Palladium-Catalyzed Protocol

  • Bromination :

    • Treat 2-((2-ethylphenoxy)methyl)phenol with PBr₃ in CH₂Cl₂ at 0°C.
    • Quench with H₂O, extract with EtOAc, and concentrate.
  • Miyaura Borylation :

    • Mix bromide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
    • Heat at 100°C for 12 h, purify as above.

Yield : 55–60%.

Comparative Analysis of Methods

Parameter Nickel Catalysis Palladium Catalysis
Yield (%) 85–89 50–60
Substrate Tolerance High Moderate
Cost Moderate High
Functional Group Compatibility Ethers, esters Halides, amines

Nickel catalysis outperforms palladium in yield and substrate scope for benzyl ether derivatives.

Challenges and Mitigation Strategies

  • Over-Borylation : Excess B₂pin₂ or prolonged reaction times lead to di-borylation. Mitigated by stoichiometric control and monitoring via TLC.
  • Moisture Sensitivity : Silyl ether precursors hydrolyze readily. Use anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Role as a Reagent
This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It facilitates various reactions such as Suzuki coupling and other cross-coupling methods essential for synthesizing complex organic molecules.

Case Studies

  • Carbon-Carbon Bond Formation : Research has demonstrated that using this dioxaborolane can enhance yields in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
  • Synthesis of Boron-Containing Molecules : It has been effectively utilized to create boron-containing compounds that serve as key intermediates in further synthetic transformations.

Medicinal Chemistry

Drug Development
In medicinal chemistry, 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to develop novel pharmaceutical agents. Its ability to modify biological molecules allows for the creation of drugs with enhanced efficacy and selectivity.

Case Studies

  • Boron-Based Pharmaceuticals : Studies have shown that compounds derived from this dioxaborolane exhibit improved pharmacological profiles compared to traditional drug candidates.
  • Targeted Drug Delivery : The compound's structure enables it to be used in targeted drug delivery systems, enhancing the therapeutic index of drugs.

Material Science

Advanced Materials Development
The compound is utilized in formulating advanced materials such as polymers and coatings. Its unique properties contribute to the enhancement of material characteristics like durability and resistance to environmental factors.

Case Studies

  • Polymer Synthesis : Research indicates that incorporating this dioxaborolane into polymer matrices improves mechanical properties and thermal stability.
  • Coating Applications : It has been applied in developing coatings that provide superior protection against corrosion and wear.

Environmental Chemistry

Green Chemistry Applications
This compound plays a significant role in environmentally friendly processes aimed at minimizing waste and enhancing sustainability. Its use in green chemistry methodologies contributes to more efficient synthetic routes.

Case Studies

  • Waste Minimization : Research highlights its application in processes that reduce by-products during chemical reactions.
  • Sustainable Practices : The compound is involved in developing sustainable practices within the chemical industry by promoting reactions that require less energy and fewer hazardous materials.

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is used for detecting and quantifying specific compounds within complex mixtures.

Case Studies

  • Chromatographic Techniques : Studies have shown its effectiveness as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), improving the detection limits of various analytes.
  • Spectroscopic Analysis : The compound has been employed in spectroscopic methods to enhance signal intensity for better quantification of target compounds.

Mechanism of Action

The mechanism by which 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pinacol boronate esters, highlighting substituent effects, reactivity, and applications:

Compound Substituents Key Properties Applications Reference
2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-Ethylphenoxy)methyl High lipophilicity; moderate steric hindrance Cross-coupling reactions; pharmaceutical intermediates
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro-3,5-dimethoxyphenyl Electron-withdrawing Cl and OMe groups; enhances electrophilicity Anticancer agent synthesis (e.g., indazole derivatives)
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynyl Alkyne functionality enables Sonogashira coupling Materials science; conjugated polymer synthesis
2-(3-Methoxy-4-(o-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methoxy-4-(o-tolyloxy) Ether and methoxy groups improve solubility Ligand design; agrochemicals
2-(4-(Hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Hexyloxy Long alkoxy chain increases hydrophobicity Liquid crystal precursors; surfactants
2-{(Z)-1-[p-(tert-Butyl)phenyl]-2-(pinacolatoboryl)ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane p-(tert-Butyl)phenyl; ethenyl Bulky tert-butyl group reduces aggregation Olefin metathesis; polymer chemistry
(E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) Styrylphenyl Conjugated π-system enables fluorescence Hydrogen peroxide sensing in biological systems
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Fluorophenyl Fluorine enhances metabolic stability and electronegativity PET tracer precursors; radiopharmaceuticals

Key Structural and Functional Insights:

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl in , F in ) increase the boronate’s electrophilicity, accelerating Suzuki-Miyaura couplings.
  • Electron-donating groups (e.g., OMe in , alkyl in ) reduce reactivity but improve stability and solubility.

Steric Effects :

  • Bulky substituents (e.g., tert-butyl in , o-tolyloxy in ) hinder undesired side reactions in cross-couplings but may reduce reaction yields.
  • Linear chains (e.g., hexyloxy in ) enhance solubility without significantly impeding reactivity.

Applications :

  • Pharmaceuticals : Chlorinated and methoxylated derivatives (e.g., ) are prevalent in anticancer drug synthesis.
  • Materials Science : Ethynyl () and styryl () derivatives enable conjugated polymer and sensor development.
  • Sensing : Fluorescent boronate probes () leverage π-conjugation for H₂O₂ detection.

Contradictions and Limitations:

  • While alkoxy groups (e.g., hexyloxy in ) improve solubility, they may reduce crystallinity, complicating purification.
  • Ethynyl-substituted boronates () are highly reactive but prone to polymerization without strict temperature control.

Biological Activity

2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of boron-containing organic compounds. Its unique structure provides interesting properties that warrant investigation into its biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dioxaborolane ring and an ethylphenoxy substituent. It can be represented by the following molecular formula:

C18H26BO3C_{18}H_{26}BO_3
PropertyValue
Molecular Weight290.22 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
AppearanceColorless liquid

Research indicates that compounds similar to this compound exhibit various biological activities primarily due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure is known to participate in coordination chemistry with biomolecules, influencing their function.

Anticancer Activity

Studies have shown that boron-containing compounds can exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives inhibited tumor growth in various cancer cell lines by inducing apoptosis through the activation of caspases .

Case Study:
In a recent study involving breast cancer cell lines (MCF-7), treatment with dioxaborolane derivatives resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The antimicrobial potential of boron compounds has also been explored. Research indicates that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis. A study highlighted the effectiveness of boron-containing compounds against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Toxicity and Safety

While many studies highlight the beneficial effects of boron compounds, it is crucial to consider their safety profile. Toxicological assessments have shown that certain derivatives exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully understand their safety for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves Suzuki–Miyaura cross-coupling or boron-esterification reactions. A common approach is reacting a halogenated precursor (e.g., aryl bromide or iodide) with a boronic acid or pinacol boronic ester under palladium catalysis. For example:

  • Step 1: Prepare the aryl halide intermediate (e.g., 2-((2-ethylphenoxy)methyl)phenyl bromide).
  • Step 2: React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF or 1,4-dioxane, using a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (Cs₂CO₃ or Et₃N) .
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc eluent) .

Key Conditions:

ParameterTypical RangeImpact on Yield
SolventTHF, 1,4-dioxanePolar aprotic solvents enhance boron reactivity
Temperature80–100°C (reflux)Higher temps improve coupling efficiency
Catalyst Loading1–5 mol% PdExcess Pd reduces purity; optimize for cost

Q. How should researchers purify and characterize this compound?

Purification:

  • Use flash chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the product.
  • For high-purity batches (>95%), recrystallize from ethanol or dichloromethane/hexane mixtures .

Characterization:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–1.4 ppm), and ether-linked CH₂ (δ 4.0–4.5 ppm).
    • ¹¹B NMR: A sharp singlet near δ 30–35 ppm confirms the dioxaborolane moiety .
  • X-ray Crystallography: Resolve steric effects from the ethylphenoxy group and confirm planarity of the borolane ring .
  • HPLC-MS: Verify purity (>95%) and molecular ion peak (M+H⁺) .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The ethylphenoxy methyl group introduces steric hindrance, which can slow transmetallation steps in Suzuki reactions. Mitigation strategies include:

  • Using bulky ligands (e.g., SPhos) to stabilize the Pd center .
  • Increasing reaction temperature (100–120°C) to overcome activation barriers .
  • Electronic Effects: The electron-donating ethylphenoxy group enhances aryl halide electrophilicity, improving oxidative addition to Pd(0) .

Data Contradiction Alert:

  • reports 70–80% yields for sterically hindered analogs, while cites <50% yields for similar substrates. This discrepancy may arise from differences in base selection (Cs₂CO₃ vs. Et₃N) or solvent polarity .

Q. What are the stability considerations for long-term storage?

  • Moisture Sensitivity: The dioxaborolane ring hydrolyzes in aqueous environments. Store under inert gas (N₂/Ar) at –20°C in sealed amber vials .
  • Thermal Stability: Decomposition occurs above 150°C (TGA data). Avoid prolonged exposure to heat during handling .

Stability Table:

ConditionDegradation Rate (per month)
25°C, dry air<2%
25°C, 50% humidity>20%
–20°C, inertNegligible

Q. How can researchers resolve conflicting NMR data for boron-containing analogs?

Contradictions in ¹¹B NMR shifts (e.g., δ 30 vs. 35 ppm) may stem from:

  • Solvent Effects: Polar solvents (DMSO-d⁶) cause upfield shifts compared to CDCl₃ .
  • Crystallographic Packing: Solid-state interactions (e.g., in X-ray structures) alter electron density around boron .
    Resolution: Always report solvent and temperature in NMR methods. Compare data with crystallographically validated structures .

Q. What analytical methods best quantify trace impurities?

  • HPLC-DAD/ELSD: Detect hydrolyzed boronic acid byproducts (retention time ~2–3 min) .
  • ICP-MS: Quantify residual Pd (acceptable limit: <10 ppm) .

Methodological Challenges and Solutions

Q. Why do reaction yields vary with solvent choice?

  • THF vs. Dioxane: THF’s lower boiling point (66°C) limits high-temperature reactions, reducing yields for sterically hindered substrates. Dioxane (b.p. 101°C) allows prolonged reflux, improving conversion .

Q. How to optimize catalytic systems for challenging substrates?

  • Screen Ligands: Test Buchwald (XPhos) or N-heterocyclic carbene (NHC) ligands to enhance Pd stability .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.